2-(3-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Description
2-(3-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride (CAS: 1160254-51-2) is a quinoline-based acid halide with the molecular formula C₁₈H₁₃Cl₂NO₂ and a molecular weight of 346 Da . Its structure features a 3-ethoxyphenyl substituent at position 2, an 8-methyl group on the quinoline ring, and a reactive carbonyl chloride moiety at position 2. The ethoxy group (–OCH₂CH₃) is electron-donating, modulating the electrophilicity of the carbonyl carbon and influencing nucleophilic acylation reactions . This compound is utilized in organic synthesis, particularly as a building block for pharmaceuticals and dyes .
Properties
IUPAC Name |
2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-3-23-14-8-5-7-13(10-14)17-11-16(19(20)22)15-9-4-6-12(2)18(15)21-17/h4-11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXFHTROJWTBMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501199964 | |
| Record name | 2-(3-Ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501199964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160254-51-2 | |
| Record name | 2-(3-Ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501199964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution Reactions: The ethoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 3-ethoxybenzene and an appropriate catalyst such as aluminum chloride.
Introduction of the Carbonyl Chloride Group: The carbonyl chloride group is typically introduced by reacting the corresponding carboxylic acid derivative with thionyl chloride (SOCl₂) under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl chloride group can yield the corresponding alcohol.
Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃), primary amines (RNH₂), and alcohols (ROH) are used under mild to moderate conditions, often in the presence of a base like pyridine.
Major Products
Oxidation: 2-(3-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid.
Reduction: 2-(3-Ethoxyphenyl)-8-methylquinoline-4-methanol.
Substitution: Various amides, esters, and other derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of quinoline-based drugs, which are used to treat malaria, bacterial infections, and cancer.
Biological Studies: The compound is used in the development of fluorescent probes for imaging and diagnostic purposes.
Material Science: It is employed in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Agrochemicals: The compound is a precursor in the synthesis of herbicides and insecticides.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, quinoline derivatives often act by:
Inhibiting Enzymes: They can inhibit enzymes like topoisomerases and kinases, which are crucial for DNA replication and cell division.
Interacting with DNA: Some derivatives intercalate into DNA, disrupting its function and leading to cell death.
Targeting Receptors: Quinoline compounds can bind to various receptors, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Physicochemical Properties
The reactivity and properties of quinoline-4-carbonyl chlorides are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Electronic and Steric Influences
- Electron-Donating Groups (EDGs):
- Electron-Withdrawing Groups (EWGs): Chlorine (–Cl): Compounds like 7-chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride (CAS 856176-78-8) exhibit increased electrophilicity at the carbonyl due to the electron-withdrawing effect of Cl, accelerating nucleophilic attacks .
- Steric Effects: Isopropoxy (–OCH(CH₃)₂): Bulkier than ethoxy, reducing reaction efficiency in sterically demanding environments .
Biological Activity
The precise mechanisms of action for 2-(3-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride remain largely uncharacterized. However, based on the behavior of similar compounds, several potential mechanisms can be hypothesized:
- Enzyme Inhibition : Quinoline derivatives often act as enzyme inhibitors, affecting metabolic pathways crucial for cell survival.
- DNA Interaction : Some quinolines intercalate into DNA, disrupting replication and transcription processes.
- Reactive Intermediates : The carbonyl chloride group may facilitate the formation of reactive intermediates that can interact with cellular macromolecules.
Case Studies
-
Antimicrobial Activity :
- A study examining various quinoline derivatives indicated that compounds with similar structures to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The introduction of an ethoxy group was noted to enhance this activity .
- Anticancer Potential :
- Enzyme Inhibition :
Pharmacokinetics
Understanding the pharmacokinetics (ADME) of this compound is crucial for assessing its therapeutic potential:
- Absorption : The presence of an ethoxy group may enhance lipid solubility, potentially improving absorption.
- Distribution : Its molecular weight suggests favorable distribution characteristics within biological systems.
- Metabolism : The carbonyl chloride can undergo hydrolysis to form carboxylic acids, which may influence its metabolic pathways.
- Excretion : The excretion pathway remains to be elucidated but is likely influenced by metabolic transformations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
